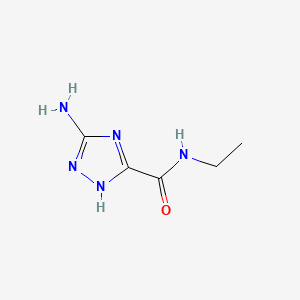

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide

Descripción general

Descripción

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an ethyl group attached to it

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrazine Hydrate Method: One common method involves the reaction of hydrazine hydrate with ethyl cyanoacetate to form ethyl hydrazinecarboxylate.

Aminoguanidine Bicarbonate Method: Another method involves the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization and form the desired compound.

Guanidine Nitrate Method: Guanidine nitrate can be reacted with acetic acid at low temperatures, followed by reaction with oxalic acid and subsequent cyclization under reflux conditions.

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanisms involved in the reactions of this compound often include:

- Nucleophilic Attack : The amino group of the triazole acts as a nucleophile, attacking electrophilic centers in substrates such as carbonyl compounds or halides.

- Tautomerism : The compound can exist in different tautomeric forms, which may influence its reactivity. Studies using NMR spectroscopy have shown that tautomerism plays a significant role in the stability and reactivity of triazole derivatives .

Key Reactions and Findings

Several key reactions have been identified in the literature regarding this compound:

- Formation of Propanamides : A notable reaction involves the formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-substituted succinimides. This reaction proceeds via a nucleophilic opening of the succinimide ring followed by cyclization to form the desired triazole products .

- One-Pot Reactions : A three-component one-pot synthesis has been developed where ethyl acetoacetate reacts with aromatic aldehydes and aminotriazoles to produce complex derivatives. This method highlights the versatility of triazoles in forming diverse chemical structures .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Microwave irradiation | 85 | |

| Formation of propanamides | Nucleophilic opening | 90 | |

| One-pot synthesis | Room temperature | 75 |

Pharmacological Significance

Compounds containing the 1,2,4-triazole scaffold have shown significant pharmacological properties including:

- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties, making them valuable in treating fungal infections.

- Anticancer Properties : Recent studies indicate that triazole derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Aplicaciones Científicas De Investigación

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of 3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, it can act as a competitive inhibitor of certain enzymes by binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-amino-1,2,4-triazole: A closely related compound with similar structural features but lacking the ethyl group.

1,2,4-triazole-3-carboxamide: Another related compound with a carboxamide group but different substitution patterns.

Uniqueness

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an ethyl group on the triazole ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound belongs to the triazole family of compounds, which are known for their diverse biological activities. The biological activity of triazoles often includes antibacterial, antifungal, antiviral, and anticancer properties. Compounds with similar structures have demonstrated significant effects against various pathogens and diseases.

The mechanism of action for triazole-based compounds typically involves:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival. For example, they may interfere with the synthesis of nucleic acids or proteins.

- Disruption of Membrane Integrity : Some triazoles affect the integrity of cellular membranes in pathogens, leading to cell death.

Research indicates that this compound may act through similar pathways by targeting specific enzymes or cellular processes in microorganisms and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Amino Group Influence : The presence of the amino group at position 3 enhances interaction with biological targets. Modifications to this group can significantly alter potency.

- Substituent Variability : Variations in substituents on the triazole ring can lead to changes in solubility and bioavailability. For instance, ethyl substitution at position 1 has been shown to improve pharmacokinetic properties.

Table 1: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | Comments |

|---|---|---|

| 3-amino-N-ethyl | Moderate Antifungal | Enhanced solubility compared to non-substituted variants |

| 3-amino-N-methyl | Low Antifungal | Reduced interaction with target enzymes |

| 3-amino-N-propyl | High Anticancer | Significant cytotoxic effects on cancer cells |

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antiparasitic Activity : Research indicated that compounds with a similar triazole structure demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies revealed that derivatives could effectively reduce parasite load in infected models when administered at low doses .

- Anticancer Properties : A study focusing on a series of triazole derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The most potent compounds exhibited submicromolar activity against tumor cells .

- Antimicrobial Effects : Triazoles have been tested for their ability to inhibit bacterial growth. Compounds structurally similar to 3-amino-N-ethyl showed promising results against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

3-amino-N-ethyl-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-2-7-4(11)3-8-5(6)10-9-3/h2H2,1H3,(H,7,11)(H3,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZJEFQXFCEVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240912 | |

| Record name | 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199291-96-8 | |

| Record name | 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199291-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-ethyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.